molecular formula C9H9NO4 B13134471 [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol

Cat. No.: B13134471
M. Wt: 195.17 g/mol
InChI Key: TVWSYFXHQPGITR-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R)-3-(4-Nitrophenyl)oxiran-2-yl]methanol is a chiral epoxide derivative featuring a 4-nitrophenyl substituent and a hydroxymethyl group on the oxirane ring. Synthesized via Sharpless asymmetric epoxidation (), it exists as enantiomers with distinct optical rotations:

  • (2R,3R)-enantiomer: [α]D²⁰ = +44 (c 0.1, methanol)
  • (2S,3S)-enantiomer: [α]D²⁰ = -46 (c 0.1, methanol)

Key spectroscopic data include:

  • ¹H NMR (methanol-d₄): δ 8.21 (d, J=9.0 Hz, 2H; aromatic), 3.17 (m, 1H; epoxide)
  • ¹³C NMR: δ 149.1 (NO₂-bearing aromatic C), 64.5 (epoxide C)
  • HRESIMS: m/z 196.0604 [M+H]⁺ (C₉H₁₀NO₄)

Hydrolysis of the epoxide under acidic conditions yields (1R,2S)- and (1S,2R)-1-(4-nitrophenyl)propane-1,2,3-triols, confirmed by chiral HPLC and spectral matching ().

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

[(2R,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m1/s1

InChI Key

TVWSYFXHQPGITR-BDAKNGLRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](O2)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (4-nitrophenyl)acetaldehyde with a chiral epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .

Scientific Research Applications

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies and the design of bioactive compounds .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Substituent(s) Optical Rotation ([α]D²⁰) Key NMR Features Synthesis Method Yield
Target compound () 4-NO₂ +44 (c 0.1, MeOH) δ 8.21 (d, aromatic H) Sharpless epoxidation N/A
4-Bromophenyl analog () 4-Br Not reported Similar aromatic δ 7.5–8.2 (d, J=9.0 Hz) Epoxide hydrolysis 27–38 mg
4-Methoxyphenyl analog () 4-OCH₃ Not reported δ 159.49 (13C, OCH₃) One-pot benzyl alcohol + aldehyde 74–90%
Trifluoromethyl analog () CF₃ Not reported Distinct ¹⁹F NMR signals (not detailed) Unspecified N/A
(3,4,5-Trimethoxyphenyl) analog () 3,4,5-OCH₃ Not reported δ 3.75–3.82 (m, OCH₃) One-pot synthesis 100%

Key Observations :

  • Electron-withdrawing groups (NO₂, Br): Increase epoxide reactivity toward hydrolysis (). The 4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic attack.
  • Electron-donating groups (OCH₃): Improve solubility in polar solvents (e.g., methanol/water mixtures) but reduce epoxide reactivity ().
  • Bulkier substituents (e.g., naphthalene in ) : Steric hindrance may reduce reaction yields (e.g., 59% for pentynyl analog in ).

Key Findings :

  • Sharpless epoxidation () remains the gold standard for enantioselective synthesis, achieving >90% ee for the target compound.
  • One-pot syntheses () offer higher yields (up to 100%) but lack enantiocontrol, producing diastereomeric mixtures.
  • Hydrolysis conditions (e.g., acetic acid/water at 80°C in ) are critical for regioselective ring opening.

Biological Activity

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol, also known as (2S,3S)-(-)-3-(4-nitrophenyl)glycidol, is a chiral epoxide characterized by a three-membered oxirane ring and a nitrophenyl substituent. With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, this compound has garnered attention in medicinal chemistry due to its significant biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to the oxirane, enhancing its reactivity. The presence of the nitro group contributes to its electron-withdrawing properties, which can influence its interactions with biological targets.

PropertyValue
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
IUPAC Name[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol
Functional GroupsHydroxymethyl, Nitro

The biological activity of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol is primarily attributed to its ability to interact with nucleophiles due to the strain in the oxirane ring. This reactivity allows for covalent bonding with various biomolecules, making it a subject of interest in pharmacological research. The nitrophenyl group can also participate in electron transfer reactions, further influencing the compound's overall reactivity and interactions with biological systems.

Biological Activity and Applications

Research indicates that [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
  • Antitumor Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways.

Case Studies

  • Antimicrobial Activity : A study demonstrated that [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol exhibited significant inhibitory effects on Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Antitumor Effects : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol, it is useful to compare it with structurally similar compounds.

Compound NameUnique Features
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanolContains a nitro group enhancing reactivity and electron-withdrawing properties.
[(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanolMethyl group alters steric hindrance and reactivity compared to nitro-substituted variants.
[(2S,3S)-3-(4-methylphenyl)oxiran-2-yl]methanolFeatures a methyl group on the phenyl ring affecting electronic properties but lacks the strong electron-withdrawing effect of the nitro group.
[(2S,3S)-3-(4-chlorophenyl)oxiran-2-yl]methanolContains a chlorine atom which modifies reactivity but does not provide the same electron-withdrawing capacity as the nitro group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.